8-(3-Fluorophenyl)-8-oxooctanoic acid
Description
Historical Context and Precedent within Fluorinated Ketones and Carboxylic Acids
The journey to understanding the significance of 8-(3-Fluorophenyl)-8-oxooctanoic acid is rooted in the extensive history of its constituent chemical motifs: fluorinated ketones and carboxylic acids. Carboxylic acids have long been recognized for their fundamental role in biochemistry and drug design. nih.gov A vast number of pharmaceuticals incorporate a carboxylic acid moiety, which often plays a crucial role in the molecule's interaction with biological targets. nih.govwiley-vch.de However, the presence of a carboxylic acid can also present challenges, such as metabolic instability and limited ability to cross biological membranes. nih.gov
Parallel to this, the introduction of fluorine into organic molecules has become a powerful strategy in medicinal chemistry. The unique properties of the fluorine atom, including its high electronegativity, small size, and ability to form strong bonds with carbon, can profoundly influence a molecule's physicochemical and biological properties. Fluorinated ketones, in particular, have been explored as bioisosteres of carboxylic acids. nih.gov The trifluoromethylketone moiety, for instance, can exist in equilibrium with its hydrate (B1144303) form under physiological conditions, mimicking the geometry and acidity of a carboxylic acid while offering different lipophilicity and metabolic profiles. nih.gov The development of synthetic methods to create fluorinated compounds has been a significant area of research, with early methods like the Balz-Schiemann reaction paving the way for more modern and versatile fluorination techniques. numberanalytics.com
The synthesis of α-fluoroketones from carboxylic acids is a testament to the ongoing efforts to create novel fluorinated building blocks. scispace.com These historical precedents in the study of both carboxylic acids and fluorinated ketones provide the foundation for appreciating the potential of a hybrid molecule like this compound.
Structural Features and Unique Chemical Environments of this compound
The structure of this compound is characterized by a confluence of distinct chemical environments, which imparts a unique set of properties to the molecule. At one terminus, the 3-fluorophenyl ketone group provides a site for nucleophilic attack at the carbonyl carbon and electrophilic aromatic substitution on the phenyl ring, with the fluorine atom acting as a weak deactivator and a meta-director. The presence of the fluorine atom also increases the electrophilicity of the carbonyl group and can influence the molecule's binding interactions through hydrogen bonding or dipole-dipole interactions.
At the opposite end, the carboxylic acid group provides a site for acid-base chemistry, esterification, and amide bond formation. The long, flexible octanoic acid chain provides spacing between the two functional groups, which can be crucial for its application as a linker or in the design of molecules with specific spatial requirements. This separation allows the two ends of the molecule to potentially engage in independent chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 898765-69-0 |
| Molecular Formula | C14H17FO3 |
| Molecular Weight | 252.29 g/mol |
| IUPAC Name | This compound |
| InChI Key | HZJFCQHNHBWLRI-UHFFFAOYSA-N |
This data is compiled from publicly available chemical databases. sigmaaldrich.com
Significance of this compound in Contemporary Organic Synthesis and Chemical Biology Research
While specific, high-impact research applications of this compound are still emerging, its structure suggests significant potential as a versatile building block in several areas of research.
In organic synthesis , this compound can serve as a valuable intermediate for the construction of more complex molecules. The carboxylic acid handle allows for its attachment to other molecules, such as polymers, surfaces, or biomolecules. The ketone functionality can be a precursor for a variety of chemical transformations, including reduction to an alcohol, conversion to an amine via reductive amination, or the formation of heterocyclic rings. The presence of the fluorophenyl group can be exploited to introduce a fluorine-containing moiety into a target molecule, a common strategy in the development of pharmaceuticals and agrochemicals to enhance metabolic stability and binding affinity.
In the realm of chemical biology , this compound holds promise as a tool for developing chemical probes and functional molecules. The long aliphatic chain can act as a linker to attach a reporter group (like a fluorophore) to a ligand that binds to a specific biological target. The fluorophenyl group can serve as a ¹⁹F NMR tag for in-cell or in vivo imaging, a technique that is gaining traction due to the high sensitivity of ¹⁹F NMR and the low background signal in biological systems. Furthermore, the bifunctional nature of the molecule makes it a candidate for the development of PROTACs (Proteolysis Targeting Chimeras) or other bifunctional molecules designed to bring two biological targets into proximity.
Overview of Research Directions and Unanswered Questions Pertaining to this compound
The future research landscape for this compound is ripe with possibilities. A primary area of investigation will likely be the exploration of its utility in the synthesis of novel bioactive compounds. Researchers will be interested in understanding how the unique combination of a fluorinated ketone and a carboxylic acid influences the biological activity of molecules derived from it.
Key unanswered questions that are likely to drive future research include:
Synthetic Accessibility and Derivatization: What are the most efficient and scalable synthetic routes to this compound and its derivatives? Can the ketone and carboxylic acid functionalities be selectively manipulated to generate a diverse library of compounds?
Conformational Analysis: What are the preferred three-dimensional conformations of this molecule in different environments, and how does the fluorine atom influence its conformational preferences? This understanding is crucial for designing molecules with specific shapes for biological recognition.
Applications in Chemical Biology: Can this molecule be effectively used as a linker for the development of novel chemical probes, imaging agents, or targeted therapeutics? What are its properties in biological systems, such as cell permeability and metabolic stability?
Materials Science Applications: Could the self-assembly properties of this molecule, driven by hydrogen bonding of the carboxylic acid and dipole-dipole interactions of the fluorophenyl ketone, be harnessed to create novel supramolecular structures or functional materials?
Structure
3D Structure
Properties
IUPAC Name |
8-(3-fluorophenyl)-8-oxooctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FO3/c15-12-7-5-6-11(10-12)13(16)8-3-1-2-4-9-14(17)18/h5-7,10H,1-4,8-9H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJFCQHNHBWLRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645301 | |
| Record name | 8-(3-Fluorophenyl)-8-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898765-69-0 | |
| Record name | 3-Fluoro-η-oxobenzeneoctanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-(3-Fluorophenyl)-8-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 8 3 Fluorophenyl 8 Oxooctanoic Acid
Retrosynthetic Analysis of 8-(3-Fluorophenyl)-8-oxooctanoic acid
Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. For this compound, the primary disconnection points are the carbon-carbon bonds forming the octanoic acid chain and the bond connecting the aryl group to the carbonyl carbon.
A key disconnection can be made at the C7-C8 bond, adjacent to the carbonyl group. This bond can be formed via a Friedel-Crafts acylation reaction. This retrosynthetic step simplifies the target molecule into two key precursors: 3-fluoroanisole (B32098) (or a related fluorinated benzene (B151609) derivative) and a C8 dicarboxylic acid derivative, such as suberic acid or its corresponding acyl chloride.
Another significant retrosynthetic pathway involves disconnecting the bond between the aromatic ring and the C8 carbonyl carbon. This suggests a synthetic strategy based on an aryl coupling reaction, where a suitable organometallic reagent derived from 3-fluorobenzene is coupled with an eight-carbon chain bearing an electrophilic carbonyl group or a precursor.
Finally, the aliphatic chain itself can be retrosynthetically disassembled. This approach considers building the C8 chain step-by-step through various chain elongation techniques, which would then be attached to the 3-fluorophenyl moiety.
Total Synthesis Approaches to this compound
Based on the retrosynthetic analysis, several distinct total synthesis strategies can be envisioned for this compound. These approaches can be broadly categorized based on the key bond-forming reactions utilized.
Aliphatic chain elongation strategies focus on constructing the eight-carbon chain of the molecule. One common method involves the iterative addition of two-carbon units. For instance, a starting material like 6-bromohexanoic acid could undergo a series of reactions to extend the chain. A malonic ester synthesis, for example, could be employed where diethyl malonate is alkylated with a suitable electrophile, followed by hydrolysis and decarboxylation to yield the elongated carboxylic acid.
Another approach to chain elongation is through Wittig-type reactions, where a phosphorus ylide is reacted with an aldehyde to form a double bond, which can then be hydrogenated. This process can be repeated to systematically build the desired chain length. Quantitative reactions for chain elongation, such as the conversion of methanesulfonates to nitriles followed by hydrolysis, can also be employed to precisely extend the aliphatic chain. researchgate.net
| Step | Reaction | Reagents and Conditions | Typical Yield |
| 1 | Alkylation of diethyl malonate | Sodium ethoxide, 6-bromohexanoic acid ethyl ester | 80-90% |
| 2 | Hydrolysis and decarboxylation | NaOH, then H3O+, heat | 70-80% |
| 3 | Conversion to acyl chloride | Thionyl chloride (SOCl2) | >95% |
| 4 | Friedel-Crafts acylation | 3-Fluoroanisole, AlCl3 | 65-75% |
Aryl coupling reactions provide a powerful means to form the bond between the 3-fluorophenyl group and the octanoyl chain. organic-chemistry.orgtandfonline.comrsc.orgscilit.comorganic-chemistry.org A prominent example is the Suzuki coupling, which involves the reaction of an arylboronic acid with an organohalide in the presence of a palladium catalyst. tandfonline.com In this context, 3-fluorophenylboronic acid could be coupled with an 8-halooctanoyl derivative.
Another effective method is the Negishi coupling, which utilizes an organozinc reagent. The synthesis would involve the preparation of a 3-fluorophenylzinc halide, which is then reacted with an appropriate acyl chloride or other electrophilic partner containing the eight-carbon chain. These cross-coupling methods are often favored for their high functional group tolerance and good yields. tandfonline.com
| Coupling Reaction | Aryl Source | Aliphatic Partner | Catalyst System | Typical Yield |
| Suzuki Coupling | 3-Fluorophenylboronic acid | Ethyl 8-bromooctanoate | Pd(PPh3)4, base | 75-85% |
| Negishi Coupling | 3-Fluorophenylzinc chloride | Octanoyl chloride | PdCl2(dppf) | 70-80% |
| Stille Coupling | 3-Fluorophenyltributylstannane | 8-Iodooctanoic acid | Pd(PPh3)4 | 80-90% |
The introduction of the ketone functional group is a critical step in the synthesis of this compound. The most direct method for this is the Friedel-Crafts acylation. nih.govorganic-chemistry.orgnih.gov This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). organic-chemistry.org For the synthesis of the target molecule, 3-fluorobenzene or a more activated derivative like 3-fluoroanisole can be acylated with a derivative of suberic acid, such as suberic anhydride or 8-chloro-8-oxooctanoic acid.
Alternatively, the ketone can be formed through the oxidation of a secondary alcohol. This would involve the initial formation of 8-(3-fluorophenyl)-8-hydroxyoctanoic acid, for example, by the addition of a 3-fluorophenyl Grignard or organolithium reagent to an 8-oxooctanoic acid derivative. The resulting secondary alcohol can then be oxidized to the ketone using a variety of reagents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.
The carboxylic acid moiety of this compound can be introduced at various stages of the synthesis. If the synthesis starts with a precursor that already contains the carboxylic acid group, it may need to be protected to prevent it from interfering with other reactions. Common protecting groups for carboxylic acids include esters, such as methyl or ethyl esters, which can be readily removed by hydrolysis at the end of the synthesis.
Alternatively, the carboxylic acid can be generated from another functional group in the final steps. For example, the synthesis could be carried out with a terminal alkyne or a primary alcohol on the aliphatic chain. The alkyne can be oxidatively cleaved, or the alcohol can be oxidized to the carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or Jones reagent.
Chemo- and Regioselective Synthesis of this compound
Achieving chemo- and regioselectivity is a crucial aspect of the synthesis of this compound.
Chemoselectivity refers to the selective reaction of one functional group in the presence of others. For instance, during the introduction of the ketone via a Grignard reaction with an 8-oxooctanoic acid derivative, the highly reactive Grignard reagent could potentially react with the carboxylic acid proton. To avoid this, the carboxylic acid must be protected as an ester prior to the Grignard reaction.
Regioselectivity is concerned with the control of the position of bond formation, which is particularly important in the Friedel-Crafts acylation step. The fluorine atom on the benzene ring is an ortho-, para-director, but it is also deactivating. The acylation of 3-fluorobenzene will primarily yield the para- and ortho-substituted products. To achieve the desired meta-substitution pattern of this compound, a different directing group might be necessary, or the synthesis would need to start with a pre-functionalized 1,3-disubstituted benzene ring. For example, starting with 3-bromo-1-fluorobenzene would allow for a magnesium-halogen exchange to form a Grignard reagent that can then be reacted with an appropriate electrophile, thus ensuring the correct regiochemistry.
Novel Catalytic Systems in the Synthesis of this compound
The primary route for the synthesis of this compound is the Friedel-Crafts acylation of fluorobenzene (B45895) with a derivative of octanedioic acid, such as octanedioic anhydride or octanedioyl chloride. Traditionally, this reaction has been catalyzed by stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃). However, the drawbacks associated with these conventional catalysts, including their hygroscopic nature, difficulty in handling, and the generation of significant amounts of corrosive waste, have spurred the exploration of novel catalytic systems.
Recent research has demonstrated the efficacy of various metal triflates as highly active and reusable catalysts for Friedel-Crafts acylation. For instance, scandium triflate (Sc(OTf)₃), lanthanum triflate (La(OTf)₃), and hafnium triflate (Hf(OTf)₄) have shown considerable promise in catalyzing the acylation of fluorobenzene. prepchem.comsigmaaldrich.com These catalysts can be used in much smaller, truly catalytic amounts and often exhibit higher selectivity, leading to improved yields of the desired product.
A significant advancement in this area is the development of heterogeneous catalysts. These solid-state catalysts offer numerous advantages, including ease of separation from the reaction mixture, potential for continuous flow processes, and enhanced recyclability. One such innovative approach involves the immobilization of a dendrimer scandium trifluoromethanesulfonate (B1224126) resin on silica (B1680970) gel. mdpi.com This solid-supported catalyst has been successfully employed in the acylation of fluorobenzene, demonstrating the potential for creating robust and reusable catalytic systems. mdpi.com
Another class of heterogeneous catalysts that has garnered attention is heteropolyacids, such as aluminum dodecatungstophosphate (AlPW₁₂O₄₀). nih.gov These solid acids are stable, non-hygroscopic, and can effectively catalyze Friedel-Crafts acylation reactions under mild, solvent-free conditions, further contributing to the development of more sustainable synthetic methods. nih.gov
The following table summarizes the performance of various novel catalytic systems in the acylation of fluorobenzene, providing a comparative overview of their efficiency.
| Catalyst System | Acylating Agent | Conditions | Yield (%) | Selectivity | Reference |
| La(OTf)₃ / TfOH | Benzoyl chloride | 140 °C, 4 h, solvent-free | 87 | 99% para | prepchem.comsigmaaldrich.com |
| Hf(OTf)₄ / TfOH | Various acid chlorides | - | Good yields | - | |
| Silica-immobilized Sc(OTf)₃ resin | Acid anhydrides/halides | Microwave irradiation | High | Para-selective | mdpi.com |
| AlPW₁₂O₄₀ | Carboxylic acids / TFAA | Solvent-free, mild | High | - | nih.gov |
This table presents representative data from studies on the acylation of fluorobenzene with various acylating agents, which serves as a model for the synthesis of this compound.
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry are increasingly being integrated into the synthesis of this compound, aiming to reduce the environmental impact of the manufacturing process. A key focus area is the replacement of hazardous and wasteful reagents and solvents.
A significant step towards a greener synthesis is the move towards solvent-free reaction conditions. The use of solid acid catalysts, such as aluminum dodecatungstophosphate and rare earth triflates, has enabled the efficient acylation of fluorobenzene without the need for volatile and often toxic organic solvents. prepchem.comsigmaaldrich.comnih.gov This not only simplifies the reaction setup and product purification but also drastically reduces the generation of solvent waste.
The development of recyclable catalysts is another cornerstone of green synthetic methodologies. Heterogeneous catalysts, by their nature, are more easily recovered and reused compared to their homogeneous counterparts. For example, the silica-immobilized scandium triflate catalyst can be recycled and reused, making the process more economical and sustainable. mdpi.com Similarly, metal triflates have been shown to be recoverable and reusable without a significant loss of catalytic activity. nih.gov
Furthermore, the use of less corrosive and hazardous reagents is being explored. While traditional Friedel-Crafts acylation often relies on acyl chlorides, which produce hydrogen chloride as a corrosive byproduct, alternative acylating agents are being investigated. The use of dicarboxylic acid anhydrides, such as octanedioic anhydride, in conjunction with green catalysts, presents a more atom-economical and environmentally friendly approach.
The application of enabling technologies, such as microwave irradiation, can also contribute to a greener synthesis. Microwave-assisted reactions often lead to significantly reduced reaction times and increased energy efficiency, as demonstrated in the synthesis using the silica-immobilized scandium triflate catalyst. mdpi.com
The table below outlines the application of green chemistry principles in the synthesis of fluorinated aromatic ketones, which are structurally related to this compound.
| Green Chemistry Principle | Application in Synthesis | Catalyst/Reagent Example | Benefits | Reference |
| Use of Catalysis | Replacement of stoichiometric Lewis acids with catalytic amounts. | Metal Triflates (Sc(OTf)₃, La(OTf)₃), Heteropolyacids (AlPW₁₂O₄₀) | Reduced waste, higher efficiency. | prepchem.comsigmaaldrich.comnih.gov |
| Solvent-Free Conditions | Conducting the reaction without a solvent. | La(OTf)₃ / TfOH, AlPW₁₂O₄₀ | Elimination of solvent waste, simplified purification. | prepchem.comsigmaaldrich.comnih.gov |
| Renewable/Recyclable Catalysts | Use of catalysts that can be easily separated and reused. | Silica-immobilized Sc(OTf)₃ resin, Metal Triflates | Reduced cost, less waste. | mdpi.comnih.gov |
| Energy Efficiency | Use of microwave irradiation to reduce reaction times. | Silica-immobilized Sc(OTf)₃ resin | Faster reactions, lower energy consumption. | mdpi.com |
This table provides examples of how green chemistry principles are being applied to the synthesis of related compounds, illustrating the potential for a more sustainable production of this compound.
Chemical Reactivity and Transformations of 8 3 Fluorophenyl 8 Oxooctanoic Acid
Reactions at the Ketone Functionality of 8-(3-Fluorophenyl)-8-oxooctanoic acid
The ketone group, characterized by a carbonyl (C=O) double bond, is a key site for nucleophilic additions and redox reactions. The electron-withdrawing nature of the attached 3-fluorophenyl ring enhances the electrophilicity of the carbonyl carbon.
The carbonyl carbon of the ketone is electrophilic and susceptible to attack by various nucleophiles. While specific examples for this compound are not extensively documented in the literature, it is expected to undergo typical nucleophilic addition reactions. For instance, organometallic reagents like Grignard reagents (R-MgBr) or organolithium reagents (R-Li) would likely attack the ketone to form a tertiary alcohol after acidic workup. These reactions would need to be conducted with a protected carboxylic acid to prevent the organometallic reagent from being quenched by the acidic proton.
The ketone functionality can be selectively reduced to a secondary alcohol, 8-(3-fluorophenyl)-8-hydroxyoctanoic acid. This transformation is commonly achieved using hydride-based reducing agents. Reagents like sodium borohydride (B1222165) (NaBH₄) are mild enough to selectively reduce the ketone without affecting the less reactive carboxylic acid group. More powerful reagents such as lithium aluminum hydride (LiAlH₄) would reduce both the ketone and the carboxylic acid.
Interactive Data Table: Representative Ketone Reduction This table illustrates a typical, expected reaction. Specific experimental data for this transformation on this compound is not available in the cited literature.
| Reactant | Reagent | Solvent | Product |
|---|---|---|---|
| This compound | Sodium Borohydride (NaBH₄) | Methanol (B129727) or Ethanol | 8-(3-Fluorophenyl)-8-hydroxyoctanoic acid |
The Baeyer-Villiger oxidation is a characteristic reaction of ketones that converts them into esters using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). nih.govwikipedia.org In this reaction, an oxygen atom is inserted into a carbon-carbon bond adjacent to the carbonyl group. The regioselectivity of the insertion is determined by the relative migratory aptitude of the groups attached to the carbonyl. Generally, aryl groups have a higher migratory aptitude than primary alkyl groups. nih.gov
For this compound, the two groups are the 3-fluorophenyl group and the 7-carboxyheptyl group. The 3-fluorophenyl group is expected to migrate preferentially, leading to the formation of a phenyl ester product.
Interactive Data Table: Expected Baeyer-Villiger Oxidation This table illustrates the predicted outcome based on established migratory aptitudes in the Baeyer-Villiger reaction.
| Reactant | Reagent | Product (Predicted) |
|---|---|---|
| This compound | meta-Chloroperoxybenzoic acid (m-CPBA) | 7-((3-Fluorobenzoyl)oxy)heptanoic acid |
Like other ketones, this compound has acidic protons on the α-carbon (the carbon at position 7). In the presence of a strong base, one of these protons can be removed to form a nucleophilic enolate intermediate. nih.gov This enolate can then participate in various carbon-carbon bond-forming reactions. For example, it could react with an aldehyde or another ketone in an aldol-type condensation. The formation and reaction of this enolate would compete with the deprotonation of the carboxylic acid, thus requiring careful selection of the base and reaction conditions, or protection of the carboxylic acid group.
Reactions Involving the Carboxylic Acid Moiety of this compound
The carboxylic acid group (-COOH) is a versatile functional handle, primarily undergoing reactions such as deprotonation, esterification, and amidation.
The carboxylic acid moiety is readily converted into esters and amides, which are common transformations in the synthesis of more complex molecules. Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer-Speier esterification).
Amidation involves the coupling of the carboxylic acid with a primary or secondary amine. This reaction often requires the use of a coupling agent to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling systems include carbodiimides (like EDC) or uronium salts (like HATU). fishersci.co.ukresearchgate.net
A specific example of an amidation reaction is found in patent literature describing the synthesis of γ-secretase modulators. In this process, this compound is coupled with 4-(methylsulfonyl)aniline. The reaction utilizes HATU ([1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) and HOAt (1-Hydroxy-7-azabenzotriazole) as coupling agents, with DIPEA (N,N-Diisopropylethylamine) serving as a non-nucleophilic base in a dimethylformamide (DMF) solvent. commonorganicchemistry.com
Interactive Data Table: Documented Amidation Reaction
| Reactant 1 | Reactant 2 | Coupling Agents | Base | Solvent | Product |
|---|---|---|---|---|---|
| This compound | 4-(Methylsulfonyl)aniline | HATU, HOAt | DIPEA | DMF | N-(4-(Methylsulfonyl)phenyl)-8-(3-fluorophenyl)-8-oxooctanamide |
Decarboxylation Pathways
The removal of the carboxyl group from this compound, a process known as decarboxylation, is generally not a facile reaction under standard conditions. Carboxylic acids with a carbonyl group at the β-position (beta-keto acids) are significantly more prone to decarboxylation through a cyclic transition state. In the case of this compound, the ketone is at the 8-position, which is distant from the carboxylic acid at the 1-position, meaning it does not readily facilitate decarboxylation.
However, decarboxylation can be induced under more forcing conditions, often involving radical pathways. For instance, the Barton decarboxylation would involve conversion of the carboxylic acid to a thiohydroxamate ester, followed by radical-induced cleavage. Another potential, albeit harsh, method is the Hunsdiecker reaction, where the silver salt of the carboxylic acid is treated with bromine to yield an organobromide with one less carbon.
| Decarboxylation Method | General Reagents | Expected Product from this compound |
| Barton Decarboxylation | Oxalyl chloride, N-hydroxypyridine-2-thione, tert-butyl mercaptan, heat/light | 1-(3-Fluorophenyl)heptan-1-one |
| Hunsdiecker Reaction | Silver(I) oxide, Bromine | 1-Bromo-7-(3-fluorophenyl)heptan-7-one |
Transformations to Acid Halides, Anhydrides, and Nitriles
The carboxylic acid moiety of this compound serves as a versatile precursor for the synthesis of several important derivatives, including acid halides, anhydrides, and nitriles.
Acid Halides: The conversion of the carboxylic acid to an acid halide, most commonly an acid chloride, is a fundamental transformation that activates the carboxyl group for further nucleophilic acyl substitution reactions. This is typically achieved by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Anhydrides: Symmetrical anhydrides can be prepared from this compound by dehydration, often facilitated by strong dehydrating agents like phosphorus pentoxide (P₄O₁₀) or by reacting the corresponding acid chloride with the carboxylate salt of the acid. Mixed anhydrides can also be formed by reacting the carboxylic acid with a different acid chloride.
Nitriles: The transformation of the carboxylic acid to a nitrile involves the dehydration of the corresponding primary amide. This is a two-step process where the carboxylic acid is first converted to a primary amide, for example, by reaction with ammonia, which is then dehydrated using reagents like phosphorus pentoxide (P₄O₁₀) or thionyl chloride (SOCl₂).
| Transformation | Typical Reagents | Intermediate/Product |
| Acid Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | 8-(3-Fluorophenyl)-8-oxooctanoyl chloride |
| Anhydride (B1165640) Formation | Phosphorus pentoxide (P₄O₁₀) or reaction of acid chloride with carboxylate | Bis(8-(3-fluorophenyl)-8-oxooctanoic) anhydride |
| Nitrile Formation | 1. Ammonia (NH₃) 2. Phosphorus pentoxide (P₄O₁₀) | 8-(3-Fluorophenyl)-8-oxooctanamide (intermediate), then 7-(3-Fluorobenzoyl)heptanenitrile |
Reactions at the Fluorinated Phenyl Ring of this compound
The fluorinated phenyl ring is another key site of reactivity in the molecule, susceptible to substitution reactions that can modify its structure and properties.
Electrophilic Aromatic Substitution Patterns
In electrophilic aromatic substitution (EAS) reactions, the fluorine atom and the acyl group attached to the phenyl ring exert competing directing effects. Fluorine is an ortho, para-directing deactivator due to the interplay of its electron-withdrawing inductive effect and electron-donating resonance effect. The acyl group is a meta-directing deactivator due to its strong electron-withdrawing nature.
Given that the acyl group is a more powerful deactivating group than fluorine, electrophilic substitution is generally disfavored. However, under forcing conditions, the substitution pattern will be a result of the combined directing effects. The positions ortho and para to the fluorine are activated relative to the positions ortho and para to the acyl group. Conversely, the position meta to the acyl group is the least deactivated. Therefore, substitution is most likely to occur at the positions ortho to the fluorine and meta to the acyl group (positions 2 and 4 relative to the acyl group).
| Electrophilic Reagent | Reaction Type | Predicted Major Product(s) |
| HNO₃/H₂SO₄ | Nitration | 8-(3-Fluoro-4-nitrophenyl)-8-oxooctanoic acid and 8-(3-Fluoro-6-nitrophenyl)-8-oxooctanoic acid |
| Br₂/FeBr₃ | Bromination | 8-(4-Bromo-3-fluorophenyl)-8-oxooctanoic acid and 8-(2-Bromo-5-fluorophenyl)-8-oxooctanoic acid |
| SO₃/H₂SO₄ | Sulfonation | 4-(8-Carboxyoctanoyl)-2-fluorobenzenesulfonic acid and 5-(8-Carboxyoctanoyl)-2-fluorobenzenesulfonic acid |
Nucleophilic Aromatic Substitution Mechanisms
Nucleophilic aromatic substitution (SNA) on the fluorinated phenyl ring is generally difficult due to the electron-rich nature of the aromatic ring. However, the presence of the electron-withdrawing acyl group, particularly at the meta position, does not strongly activate the ring for SNA. For SNA to occur, there typically needs to be a strong electron-withdrawing group ortho or para to the leaving group (in this case, fluorine). Since the acyl group is meta to the fluorine, it does not provide the necessary activation for a typical addition-elimination SNA mechanism.
Therefore, nucleophilic substitution of the fluorine atom in this compound would likely require harsh reaction conditions or proceed through an alternative mechanism such as a benzyne (B1209423) intermediate, which would be formed by the action of a very strong base.
Metal-Mediated Coupling Reactions
The carbon-fluorine bond of the phenyl ring can participate in various metal-mediated cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki, Stille, and Buchwald-Hartwig couplings could potentially be employed. These reactions typically require a catalyst, often based on palladium or copper, and proceed via an oxidative addition of the aryl fluoride (B91410) to the metal center.
| Coupling Reaction | Typical Coupling Partner | Catalyst System | Potential Product Type |
| Suzuki Coupling | Aryl or vinyl boronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 8-(Biphenyl- or styryl-substituted)-8-oxooctanoic acid derivative |
| Stille Coupling | Organostannane | Pd catalyst (e.g., Pd(PPh₃)₄) | 8-(Aryl- or vinyl-substituted)-8-oxooctanoic acid derivative |
| Buchwald-Hartwig Amination | Amine | Pd catalyst, Ligand (e.g., BINAP), Base | 8-(Amino-substituted phenyl)-8-oxooctanoic acid derivative |
Reactivity of the Aliphatic Chain of this compound
The long aliphatic chain of this compound also presents opportunities for chemical modification, although it is generally less reactive than the carboxylic acid and the aromatic ring. The methylene (B1212753) group adjacent to the ketone (the α-position) is the most reactive site on the chain due to the electron-withdrawing effect of the carbonyl group, which increases the acidity of the α-protons. This allows for reactions such as α-halogenation under acidic or basic conditions.
Furthermore, the benzylic position (the carbon atom of the aliphatic chain attached to the phenyl ring) is not present in this molecule as the carbonyl group is directly attached to the ring. The ketone carbonyl group itself can undergo reactions typical of ketones, such as reduction to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄), or conversion to an oxime with hydroxylamine (B1172632).
Alpha- and Beta-Functionalizations Relative to the Ketone
The presence of the ketone group strongly influences the reactivity of the adjacent methylene groups. The protons on the alpha-carbon (C7) are acidic and can be removed to form an enolate, which is a key intermediate for a wide range of functionalization reactions. The beta-position (C6), while less activated, can also be functionalized through different catalytic strategies.
Alpha-Functionalization: The carbon atom alpha to the ketone (the C7 position) is the most readily functionalized position on the alkyl chain. The acidity of the α-protons allows for the formation of an enolate intermediate under basic conditions. This nucleophilic enolate can then react with various electrophiles. While specific studies on this compound are not prevalent, the principles of α-functionalization of ketones are well-established. For instance, α-arylation of ketones can be achieved under metal- and photocatalyst-free conditions by reacting enol silyl (B83357) ethers with arylazo sulfones. nih.gov This general methodology suggests a potential pathway for introducing additional aryl groups at the C7 position of the target molecule.
Potential Alpha-Functionalization Reactions:
| Reaction Type | Reagents/Catalysts | Potential Product |
|---|---|---|
| Alkylation | Base (e.g., LDA), Alkyl Halide (R-X) | 7-Alkyl-8-(3-fluorophenyl)-8-oxooctanoic acid |
| Halogenation | Base, Halogen source (e.g., NBS, NCS) | 7-Halo-8-(3-fluorophenyl)-8-oxooctanoic acid |
| Hydroxylation | Base, MoOPH | 7-Hydroxy-8-(3-fluorophenyl)-8-oxooctanoic acid |
| Amination | Base, Electrophilic amine source | 7-Amino-8-(3-fluorophenyl)-8-oxooctanoic acid |
Beta-Functionalization: Direct functionalization of the β-carbon (C6) is more complex as it is not directly activated by the ketone. However, advances in transition metal-catalyzed C(sp³)–H bond activation have made such transformations possible. These reactions often utilize a directing group to position a metal catalyst in close proximity to the target C-H bond. While the ketone itself is not a strong directing group for β-C-H activation, the carboxylic acid moiety could potentially be modified to install one, or specialized catalytic systems could be employed. This area is a subject of ongoing research in organic synthesis. rsc.org
Remote Functionalization Strategies
Modifying the methylene groups of the octanoic acid chain that are distant from the activating ketone or the terminal carboxylic acid (i.e., C3, C4, C5) is known as remote functionalization. This is a significant challenge in synthetic chemistry due to the chemical inertness of these C(sp³)–H bonds. rsc.org Modern synthetic methods increasingly rely on directing-group strategies to achieve site-selectivity.
In this approach, a functional group on the substrate, such as the carboxylic acid on this compound, is used to anchor a catalyst. The catalyst is attached via a linker or template of a specific length, which then delivers the reactive metal center to a specific C-H bond downstream. youtube.comnih.gov Palladium-catalyzed reactions are prominent in this field. For example, by attaching a suitable directing group to the carboxylic acid, it would be theoretically possible to selectively functionalize the γ (C5) or δ (C4) positions of the alkyl chain. rsc.org
Conceptual Remote Functionalization Strategy:
| Step | Description |
|---|---|
| 1. Directing Group Installation | The carboxylic acid is converted to an amide or ester bearing a coordinating ligand (e.g., 8-aminoquinoline, picolinamide). |
| 2. C-H Activation | A transition metal catalyst (e.g., Palladium(II)) coordinates to the directing group, forming a metallacycle that incorporates a specific remote C-H bond. |
| 3. Functionalization | The activated C-H bond is cleaved, and a new functional group (e.g., aryl, alkyl, acetate) is introduced through coupling with a suitable reaction partner. |
| 4. Directing Group Removal | The directing group is cleaved to regenerate the carboxylic acid functionality. |
These strategies, while powerful, have been developed for specific classes of molecules and their application to this compound would require dedicated research to optimize reaction conditions and selectivity. youtube.comnih.gov The interplay between the directing group, the catalyst, and the substrate's conformation is crucial for achieving high selectivity at a desired remote position. rsc.org
Derivatization Strategies for 8 3 Fluorophenyl 8 Oxooctanoic Acid
Synthetic Routes to Esters and Amides of 8-(3-Fluorophenyl)-8-oxooctanoic acid
The carboxylic acid group of this compound is a prime site for derivatization, most commonly through esterification and amidation reactions.
Esterification:
Esters of this compound can be synthesized through several established methods. The Fischer-Speier esterification, a classic acid-catalyzed reaction, involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product. For example, the reaction with methanol (B129727) would yield methyl 8-(3-fluorophenyl)-8-oxooctanoate.
Alternatively, milder conditions can be employed using coupling reagents. Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used to activate the carboxylic acid, facilitating its reaction with an alcohol. These reactions are often carried out in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) and are suitable for a wider range of alcohols, including those that are sensitive to acidic conditions.
Amide Formation:
The synthesis of amides from this compound can also be achieved through various synthetic routes. Direct reaction with an amine is generally not feasible due to the formation of an unreactive ammonium (B1175870) carboxylate salt. Therefore, activation of the carboxylic acid is necessary.
One common method is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly reactive and readily reacts with a primary or secondary amine to form the corresponding amide.
Similar to esterification, coupling reagents such as DCC or EDC can be employed to facilitate the direct reaction between the carboxylic acid and an amine. This method is particularly useful for the synthesis of peptides, where the coupling of amino acids is a crucial step. The reaction is typically performed in an inert solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).
| Reagent/Method | Product Type | General Conditions |
| Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester | Reflux |
| Alcohol, DCC/DMAP | Ester | Room Temperature, Inert Solvent |
| SOCl₂ or (COCl)₂, then Amine | Amide | Anhydrous conditions, often at low temperatures initially |
| Amine, EDC/HOBt | Amide | Room Temperature, Inert Solvent |
Formation of Hydrazones, Oximes, and Imines from the Ketone of this compound
The ketone functional group at the 8-position of this compound provides another avenue for derivatization, leading to the formation of hydrazones, oximes, and imines. These reactions involve the condensation of the ketone with a nitrogen-based nucleophile.
Hydrazone Formation:
Hydrazones are formed by the reaction of this compound with hydrazine (B178648) (H₂NNH₂) or its derivatives, such as phenylhydrazine (B124118) or 2,4-dinitrophenylhydrazine. The reaction is typically acid-catalyzed and proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of a C=N-N bond. These derivatives are often crystalline solids with sharp melting points, making them useful for the characterization of the parent ketone.
Oxime Formation:
The reaction of this compound with hydroxylamine (B1172632) (NH₂OH) yields an oxime. This reaction is also typically carried out under mildly acidic conditions. The resulting oxime can exist as a mixture of (E) and (Z) stereoisomers due to the restricted rotation around the C=N double bond.
Imine Formation:
Imines, also known as Schiff bases, are formed by the condensation of the ketone with a primary amine. Similar to hydrazone and oxime formation, this reaction is generally acid-catalyzed. The stability of the resulting imine can vary depending on the nature of the substituent on the nitrogen atom.
| Reagent | Derivative | Functional Group |
| Hydrazine (H₂NNH₂) | Hydrazone | C=N-NH₂ |
| Phenylhydrazine | Phenylhydrazone | C=N-NHPh |
| Hydroxylamine (NH₂OH) | Oxime | C=N-OH |
| Primary Amine (R-NH₂) | Imine (Schiff Base) | C=N-R |
Preparation of Chiral Derivatives of this compound
The ketone group in this compound is a prochiral center, meaning it can be converted into a chiral center. This allows for the preparation of enantiomerically enriched or pure chiral derivatives.
One common strategy is the asymmetric reduction of the ketone to a secondary alcohol. This can be achieved using chiral reducing agents, such as those derived from boron or aluminum hydrides modified with chiral ligands (e.g., (R)- or (S)-BINAL-H). Enzymatic reductions using keto-reductases also offer a highly stereoselective method for obtaining chiral alcohols. The resulting 8-hydroxy-8-(3-fluorophenyl)octanoic acid will have a new stereocenter at the 8-position.
Another approach involves the use of chiral auxiliaries. The carboxylic acid can be coupled to a chiral amine or alcohol to form a chiral amide or ester. The presence of the chiral auxiliary can then direct the stereochemical outcome of subsequent reactions at the ketone or other positions in the molecule. After the desired transformation, the chiral auxiliary can be cleaved to yield the enantiomerically enriched product.
| Strategy | Resulting Chiral Center | Example Reagents/Methods |
| Asymmetric Reduction of Ketone | C8-OH | Chiral Borohydrides (e.g., CBS catalyst), Keto-reductases |
| Chiral Auxiliary on Carboxylic Acid | Directs subsequent reactions | (R)- or (S)-phenylethylamine, (R)- or (S)-mandelic acid |
Conjugation of this compound to Biomolecules (Non-Human)
The carboxylic acid functionality of this compound allows for its conjugation to various non-human biomolecules, such as peptides, proteins, or other natural products. This bioconjugation is typically achieved by forming a stable amide bond between the carboxylic acid of the fatty acid derivative and an amine group on the biomolecule, such as the N-terminus of a peptide or the side chain of a lysine (B10760008) residue.
The conjugation process usually involves the activation of the carboxylic acid using coupling reagents like EDC in combination with N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) to form an active ester. This active ester can then react efficiently with the amine groups on the biomolecule in an aqueous buffer system. The long aliphatic chain of this compound can impart lipophilic properties to the conjugated biomolecule, which can be useful in studying its interactions with cell membranes or other hydrophobic environments. For instance, conjugation to a protein like lysozyme (B549824) could be explored to study the effects of lipidation on its enzymatic activity or stability.
| Biomolecule | Linkage Type | Common Coupling Chemistry |
| Peptides | Amide | EDC/NHS, EDC/Sulfo-NHS |
| Proteins (e.g., Lysozyme) | Amide | EDC/NHS, EDC/Sulfo-NHS |
Spectroscopic Analysis and Structural Elucidation Methodologies for 8 3 Fluorophenyl 8 Oxooctanoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed insight into the chemical environment of individual atoms. For 8-(3-fluorophenyl)-8-oxooctanoic acid, a comprehensive NMR analysis involves ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques to establish connectivity.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the aliphatic chain protons. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine couplings. The aliphatic protons of the octanoic acid chain will appear as a series of multiplets, with the protons alpha to the carbonyl groups being the most deshielded.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbons of the ketone and carboxylic acid will appear at the downfield end of the spectrum. The fluorinated aromatic ring will show characteristic C-F coupling constants, which are invaluable for assigning the aromatic carbons.
Predicted ¹H NMR Spectral Data: A detailed table of predicted ¹H NMR chemical shifts and multiplicities.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic H | 7.20 - 7.80 | m |
| -CH₂- (alpha to ketone) | ~2.95 | t |
| -CH₂- (alpha to COOH) | ~2.35 | t |
| -CH₂- (chain) | 1.30 - 1.75 | m |
| -COOH | > 10.0 | br s |
Predicted ¹³C NMR Spectral Data: A detailed table of predicted ¹³C NMR chemical shifts.
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (Ketone) | ~198 |
| C=O (Carboxylic Acid) | ~178 |
| Aromatic C-F | ~163 (d, ¹JCF) |
| Aromatic C | 115 - 138 |
| -CH₂- (alpha to ketone) | ~38 |
| -CH₂- (alpha to COOH) | ~34 |
| -CH₂- (chain) | 24 - 29 |
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom on the aromatic ring. Furthermore, the signal will likely appear as a multiplet due to coupling with the adjacent aromatic protons, providing further structural confirmation.
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing through-bond correlations.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. For this compound, COSY would be used to trace the connectivity of the protons along the octanoic acid chain and to identify the coupling relationships between the protons on the fluorophenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is essential for assigning the carbon signals based on the assignments of their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This technique is particularly powerful for identifying quaternary carbons (like the carbonyl carbons and the ipso-carbon attached to the fluorine) and for connecting the different fragments of the molecule, such as linking the aliphatic chain to the aromatic ring via the ketone group.
Infrared (IR) Spectroscopy Methodologies for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl groups of the ketone and the carboxylic acid, the O-H bond of the carboxylic acid, C-H bonds of the aliphatic chain and aromatic ring, and the C-F bond. openstax.orgya-ke.cnlibretexts.org
Predicted IR Absorption Bands: A table of predicted IR absorption frequencies and their corresponding functional groups.
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| O-H (Carboxylic Acid) | 2500-3300 (broad) |
| C-H (Aromatic) | 3000-3100 |
| C-H (Aliphatic) | 2850-2960 |
| C=O (Ketone) | ~1685 |
| C=O (Carboxylic Acid) | ~1710 |
| C=C (Aromatic) | 1450-1600 |
| C-F | 1100-1250 |
Mass Spectrometry (MS) Methodologies for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation patterns. For this compound, the molecular ion peak (M⁺) would confirm the molecular weight. The fragmentation pattern would likely involve cleavage alpha to the carbonyl groups, leading to characteristic fragment ions. nih.govresearchgate.net
Predicted Key Mass Spectral Fragments: A table of predicted m/z values for key fragments.
| Fragment | Predicted m/z |
| [M]⁺ | 252 |
| [M - H₂O]⁺ | 234 |
| [C₇H₄FO]⁺ (fluorobenzoyl cation) | 123 |
| [M - C₇H₄FO]⁺ | 129 |
| [M - COOH]⁺ | 207 |
Ultraviolet-Visible (UV-Vis) Spectroscopy Methodologies for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorptions characteristic of the fluorophenyl ketone chromophore. The π → π* and n → π* transitions of the conjugated system are the most likely to be observed. researchgate.netmsu.edujove.com The carboxylic acid group itself does not significantly absorb in the UV-Vis range.
Predicted UV-Vis Absorption Maxima: A table of predicted UV-Vis absorption maxima and the corresponding electronic transitions.
| Electronic Transition | Predicted λmax (nm) |
| π → π | ~240-250 |
| n → π | ~300-320 |
Theoretical and Computational Studies of 8 3 Fluorophenyl 8 Oxooctanoic Acid
Quantum Chemical Calculations for Molecular Geometry and Conformational Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal for determining the three-dimensional structure of molecules like 8-(3-Fluorophenyl)-8-oxooctanoic acid. These methods would be used to identify the most stable geometric arrangement of its atoms by locating the minimum energy conformation on the potential energy surface.
Conformational analysis is crucial for this molecule due to the flexibility of the octanoic acid chain. By systematically rotating the dihedral angles of the single bonds in the aliphatic chain, a landscape of different possible conformations can be mapped out. Computational methods would then be used to calculate the relative energies of these conformers to identify the most stable, low-energy forms that are likely to exist under standard conditions.
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
An understanding of the electronic structure of this compound is fundamental to predicting its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO represents the region of the molecule most likely to donate electrons in a chemical reaction, while the LUMO indicates the region most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests a more reactive molecule. For this compound, computational studies would map the spatial distribution of the HOMO and LUMO across the molecule, identifying the likely sites for electrophilic and nucleophilic attack.
Computational Prediction of Spectroscopic Parameters
Theoretical calculations can predict various spectroscopic properties of this compound, which are invaluable for its identification and characterization.
Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameters |
|---|---|
| Infrared (IR) Spectroscopy | Vibrational frequencies corresponding to the stretching and bending of key functional groups, such as the C=O of the ketone and carboxylic acid, the O-H of the carboxylic acid, and the C-F of the fluorophenyl group. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei. These predictions are based on the calculated electron density around each atom, providing a theoretical spectrum that can be compared with experimental data for structural confirmation. |
These computational predictions serve as a powerful tool for interpreting experimental spectra and confirming the synthesis of the target compound.
Molecular Dynamics Simulations for Conformational Flexibility
While quantum chemical calculations provide insights into static molecular structures, molecular dynamics (MD) simulations offer a view of the molecule's behavior over time. An MD simulation of this compound would model the movements of its atoms and bonds, providing a dynamic picture of its conformational flexibility.
By simulating the molecule in a solvent environment, these studies can reveal how interactions with surrounding molecules influence its shape and movement. This is particularly relevant for the flexible octanoic acid chain, as its folding and orientation can be affected by the polarity of the solvent. MD simulations can also provide information on the stability of different conformations and the energy barriers for transitioning between them.
Reaction Mechanism Elucidation Through Computational Modeling
Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions involving this compound. For instance, in its synthesis, theoretical calculations could be used to map the reaction pathway, identifying transition states and intermediates.
By calculating the activation energies for different potential reaction steps, the most likely mechanism can be determined. This provides a deeper understanding of the reaction's kinetics and can aid in optimizing reaction conditions to improve yield and reduce byproducts.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding human clinical data)
In the context of medicinal chemistry or materials science, SAR and QSAR studies are employed to correlate the chemical structure of a molecule with its biological activity or physical properties. For this compound, these models would be used to understand how its structural features contribute to its function.
QSAR models use statistical methods to develop mathematical equations that relate molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to a specific activity. For example, a QSAR study might investigate how the position of the fluorine atom on the phenyl ring or the length of the alkyl chain influences the molecule's interaction with a biological target in a non-clinical setting. These models are instrumental in the rational design of new compounds with enhanced or modified properties.
Role of 8 3 Fluorophenyl 8 Oxooctanoic Acid As a Synthetic Intermediate or Precursor
Precursor to Cyclic and Heterocyclic Compounds
The bifunctional nature of 8-(3-Fluorophenyl)-8-oxooctanoic acid, possessing both a ketone and a carboxylic acid, allows it to serve as a precursor for the synthesis of various cyclic and heterocyclic compounds. The long octanoic acid chain provides the necessary carbon backbone for the formation of medium to large ring systems, which can be challenging to synthesize.
Intramolecular cyclization reactions can be envisioned where the carboxylic acid or a derivative thereof reacts with the ketone or an activated form of the methylene (B1212753) groups within the chain. For instance, under appropriate conditions, an intramolecular Friedel-Crafts acylation could potentially lead to the formation of a fused cyclic ketone system, where the aromatic ring is annulated to a large carbocyclic ring.
Furthermore, the 1,8-dicarbonyl relationship (considering the carboxylic acid and the ketone) is a key structural motif for the synthesis of various heterocycles. For example, reaction with hydrazine (B178648) or its derivatives could lead to the formation of large-ring pyridazinones. wikipedia.orgchemtube3d.comliberty.edu Similarly, multicomponent reactions involving this keto acid could yield complex heterocyclic systems. beilstein-journals.org
A particularly relevant transformation for the γ-keto acid portion of the molecule (considering the carbons alpha, beta, and gamma to the ketone) is the Paal-Knorr synthesis. organic-chemistry.orgwikipedia.org Although this compound is a δ-keto acid, modifications of the chain or reaction conditions could potentially enable intramolecular reactions to form five-membered heterocycles like pyrroles or furans. organic-chemistry.orgwikipedia.orgalfa-chemistry.com The general reaction involves the condensation of a 1,4-dicarbonyl compound with an amine (for pyrroles) or under acidic conditions (for furans). organic-chemistry.orgwikipedia.org
Table 1: Potential Heterocyclic Systems from this compound
| Precursor Functional Groups | Reagent | Potential Heterocyclic Product |
|---|---|---|
| Ketone, Carboxylic Acid | Hydrazine | Pyridazinone derivative |
| γ-Keto Acid Moiety | Primary Amine | Pyrrole derivative |
| γ-Keto Acid Moiety | Acid Catalyst | Furan derivative |
Intermediate in the Synthesis of Complex Natural Products
While no direct use of this compound in the total synthesis of a specific natural product has been documented, its structural features are present in various classes of bioactive molecules. Long-chain fatty acids and their derivatives are fundamental building blocks in the biosynthesis of numerous natural products. The presence of a ketone and a fluorinated phenyl group offers unique handles for chemical modification and the introduction of properties beneficial for biological activity.
The synthesis of fluorinated natural product analogues is an area of growing interest, as the introduction of fluorine can significantly alter the parent molecule's metabolic stability and biological activity. nih.gov this compound could serve as a synthon for the introduction of a fluorinated phenyl-containing side chain in the synthesis of complex natural product derivatives. For instance, it could be envisioned as a precursor for certain prostaglandin (B15479496) isosteres, where the long chain and functional groups are reminiscent of the prostaglandin scaffold.
Building Block for Advanced Organic Materials
The unique combination of a rigid aromatic unit (the 3-fluorophenyl group) and a flexible aliphatic chain (the octanoic acid backbone) makes this compound a potential building block for advanced organic materials.
Liquid Crystals: The incorporation of fluorinated groups is a common strategy in the design of liquid crystalline materials to tune properties such as dielectric anisotropy. beilstein-journals.org The rod-like shape of molecules is a key feature for liquid crystallinity, and while this compound itself is not mesogenic, it could be incorporated into larger molecules designed to exhibit liquid crystalline phases.
Polymers: As a functionalized monomer, this compound could be used in the synthesis of specialty polymers. The carboxylic acid group can be readily converted into an ester or amide, which can then undergo polymerization. The ketone and fluorophenyl groups would then be pendant to the polymer backbone, imparting specific properties to the resulting material. For example, keto-functionalized polymers can be used as scaffolds for further chemical modifications. nih.gov The presence of fluorine can enhance thermal stability, chemical resistance, and hydrophobicity of the polymer. nih.gov
Table 2: Potential Applications in Advanced Materials
| Material Type | Relevant Structural Feature | Potential Property Enhancement |
|---|---|---|
| Liquid Crystals | Fluorinated Phenyl Group | Modified Dielectric Anisotropy |
| Polymers | Carboxylic Acid, Ketone, Fluorophenyl Group | Thermal Stability, Chemical Resistance, Functionalizability |
Application in Fragment-Based Drug Discovery Research (excluding human clinical data)
Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds for drug development. nih.govnih.gov This approach involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. The structural information from these initial hits is then used to design more potent ligands.
This compound, with a molecular weight of 252.28 g/mol , falls within the typical size range for fragments. Its constituent parts, the 3-fluorophenyl ketone and the octanoic acid chain, represent common motifs in medicinal chemistry.
The presence of a fluorine atom is particularly advantageous for FBDD. nih.gov ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a highly sensitive and effective technique for fragment screening. nih.govalfa-chemistry.comucsb.educolorado.edu The fluorine atom acts as a unique probe, and changes in its NMR signal upon addition of the target protein can indicate binding. The chemical shift of the fluorine in this compound would be sensitive to its local environment, providing valuable information about its interaction with a protein binding pocket. alfa-chemistry.comucsb.educolorado.edu
The ketone and carboxylic acid functionalities provide opportunities for hydrogen bonding interactions with a protein target, a key feature for molecular recognition. rsc.org The lipophilic aliphatic chain and the fluorinated aromatic ring can engage in hydrophobic and van der Waals interactions. Should this fragment show binding to a target, the carboxylic acid and the aliphatic chain offer clear vectors for synthetic elaboration to improve potency and selectivity. nih.gov
Table 3: Properties Relevant to Fragment-Based Drug Discovery
| Property | Relevance in FBDD |
|---|---|
| Molecular Weight (~252 g/mol) | Within the typical range for fragment libraries. |
| Presence of Fluorine | Enables sensitive detection by ¹⁹F NMR screening. |
| Ketone and Carboxylic Acid Groups | Potential for hydrogen bonding interactions with the target. |
| Aliphatic Chain and Aromatic Ring | Provide vectors for synthetic elaboration and hydrophobic interactions. |
Biochemical Interactions and Metabolic Studies of 8 3 Fluorophenyl 8 Oxooctanoic Acid Non Human Systems
Enzymatic Transformations of 8-(3-Fluorophenyl)-8-oxooctanoic acid in in vitro Systems
No studies detailing the enzymatic transformation of this compound in in vitro systems were found in the public domain. Research in this area would typically involve incubating the compound with isolated enzymes, cell fractions (like microsomes), or tissue homogenates to identify potential metabolic changes.
Metabolic Pathways and Metabolite Identification in Model Organisms (e.g., microbial, rodent studies)
There is currently no available information describing the metabolic pathways or identifying the metabolites of this compound in any model organisms, including microbial or rodent systems. Such studies are crucial for understanding the biotransformation of a compound.
Information regarding the specific Phase I metabolic reactions of this compound is not available. Phase I reactions typically introduce or expose functional groups through oxidation, reduction, or hydrolysis, often catalyzed by cytochrome P450 enzymes. nih.govdroracle.aidroracle.ai For this specific compound, potential but unconfirmed Phase I reactions could include hydroxylation of the aromatic ring or reduction of the ketone group.
No data exists on the Phase II conjugation reactions of this compound. Phase II metabolism involves the addition of endogenous molecules, such as glucuronic acid, sulfate, or amino acids, to increase water solubility and facilitate excretion. uomus.edu.iqreactome.orgedx.org The carboxylic acid moiety of the parent compound could theoretically undergo glucuronidation or conjugation with amino acids. upol.cz
Interactions with Non-Human Biological Macromolecules
There are no published studies on the interaction of this compound with non-human biological macromolecules. This area of research would investigate the binding of the compound to proteins, DNA, or other large biological molecules, which can be critical to its mechanism of action or potential toxicity.
Impact on Biochemical Pathways in Non-Human Cellular or Organismal Models
The impact of this compound on biochemical pathways in non-human cellular or organismal models has not been documented. Investigating these effects would reveal how the compound might alter metabolic, signaling, or other cellular pathways.
Future Directions and Emerging Research Avenues for 8 3 Fluorophenyl 8 Oxooctanoic Acid
Exploration of Novel Synthetic Routes with Enhanced Efficiency
The classical synthesis of aryl ketones often involves the Friedel-Crafts acylation. science-revision.co.ukmasterorganicchemistry.comlibretexts.orgtamu.edu For 8-(3-Fluorophenyl)-8-oxooctanoic acid, this would likely involve the reaction of 3-fluoroanisole (B32098) or a similar fluorinated benzene (B151609) derivative with suberic anhydride (B1165640) or a derivative thereof, in the presence of a Lewis acid catalyst such as aluminum chloride. science-revision.co.ukmasterorganicchemistry.com
Future research could focus on developing more efficient and environmentally benign synthetic strategies. This could include:
Catalyst Optimization: Investigating alternative Lewis acids or solid acid catalysts to improve yields, reduce reaction times, and simplify purification processes.
Green Chemistry Approaches: Exploring solvent-free reaction conditions or the use of greener solvents to minimize environmental impact.
Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound, which could offer advantages in terms of scalability, safety, and process control.
A comparative table of potential synthetic routes is presented below:
| Synthetic Route | Potential Catalyst | Potential Solvent | Key Advantages |
| Classical Friedel-Crafts Acylation | AlCl₃, FeCl₃ | Dichloromethane (B109758), Carbon disulfide | Well-established methodology |
| Modified Friedel-Crafts Acylation | Zeolites, Montmorillonite clays | Toluene, Hexane | Reusable catalysts, potentially milder conditions |
| Continuous Flow Synthesis | Immobilized Lewis acids | Solvent-dependent | Improved scalability and safety |
Development of Selective Catalytic Transformations
The bifunctional nature of this compound, possessing both a ketone and a carboxylic acid group, presents a rich platform for selective catalytic transformations. Future research could explore:
Selective Reduction: Developing catalytic systems for the selective reduction of either the ketone to a secondary alcohol or the carboxylic acid to a primary alcohol. This would provide access to a range of new derivatives with distinct chemical properties.
Catalytic Hydrogenation: Investigating the catalytic hydrogenation of the ketone to a methylene (B1212753) group, which would yield 8-(3-Fluorophenyl)octanoic acid. researchgate.net This transformation could be valuable for creating analogues with altered electronic and steric properties.
Asymmetric Catalysis: The development of chiral catalysts for the enantioselective reduction of the ketone would be a significant advancement, providing access to optically pure stereoisomers for potential applications in medicinal chemistry and materials science.
Advanced Spectroscopic Characterization Techniques
A thorough understanding of the structural and electronic properties of this compound requires detailed spectroscopic analysis. While standard techniques like ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry are fundamental, future research should leverage more advanced methods:
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR will be a crucial tool. nih.govresearchgate.netscholaris.ca It can provide valuable information about the electronic environment of the fluorine atom and can be used to monitor chemical transformations and interactions with other molecules. nih.govscholaris.ca The high sensitivity of the ¹⁹F nucleus makes it an excellent probe for studying molecular interactions. nih.gov
Two-Dimensional NMR Techniques: Advanced 2D NMR experiments, such as HSQC, HMBC, and COSY, will be essential for unambiguous assignment of all proton and carbon signals, providing a complete picture of the molecule's connectivity.
X-ray Crystallography: Obtaining single-crystal X-ray diffraction data would provide definitive information about the solid-state structure, including bond lengths, bond angles, and intermolecular interactions.
Deepening Understanding through Advanced Computational Methodologies
Computational chemistry offers a powerful avenue for gaining insights into the properties and reactivity of this compound at the molecular level. Future computational studies could include:
Density Functional Theory (DFT) Calculations: DFT methods can be employed to calculate a wide range of properties, including optimized molecular geometry, vibrational frequencies (for comparison with IR spectra), and NMR chemical shifts. researchgate.net Such calculations can aid in the interpretation of experimental data.
Conformational Analysis: The flexible octanoic acid chain can adopt numerous conformations. Computational modeling can be used to identify the lowest energy conformers and to understand the factors that govern the molecule's three-dimensional shape.
Reaction Mechanism Studies: Computational chemistry can be used to model potential reaction pathways for the synthesis and transformation of this compound, providing insights into transition state energies and reaction kinetics. mdpi.com
Potential Applications in Chemical Biology Tool Development (excluding human clinical data)
The unique combination of a fluorinated aromatic ring and a long-chain carboxylic acid suggests that this compound could be a valuable scaffold for the development of chemical biology tools. The introduction of fluorine can enhance metabolic stability and provide a handle for ¹⁹F NMR-based studies. rsc.orgnih.gov
Potential research directions include:
Development of Molecular Probes: The carboxylic acid functionality can be derivatized with fluorescent dyes, biotin, or other reporter groups to create molecular probes for studying biological processes. The fluorophenyl group could serve as a ¹⁹F NMR tag for in vitro binding assays.
Inhibitor Scaffolds: The keto-acid motif is present in various biologically active molecules. This compound could serve as a starting point for the synthesis of libraries of compounds to be screened for inhibitory activity against various enzymes.
Probing Protein-Ligand Interactions: The fluorine atom can be used as a sensitive reporter for studying the binding of the molecule to proteins using ¹⁹F NMR spectroscopy. nih.gov This can provide information about the binding site and conformational changes upon binding.
Addressing Unresolved Questions in the Chemical Space of this compound
As a relatively unexplored molecule, there are numerous fundamental questions regarding the chemical space of this compound that future research could address:
Physicochemical Properties: A systematic investigation of key physicochemical properties such as pKa, lipophilicity (logP), and aqueous solubility is needed to build a comprehensive profile of the compound.
Reactivity Profile: A detailed study of the molecule's reactivity under various conditions (e.g., acidic, basic, oxidative, reductive) would expand its utility as a synthetic building block.
Self-Assembly and Aggregation Behavior: The amphiphilic nature of the molecule, with a polar carboxylic acid head and a nonpolar tail, suggests that it may exhibit interesting self-assembly or aggregation behavior in different solvents, which could be explored through techniques like dynamic light scattering and transmission electron microscopy.
Impact of Fluorine Position: A comparative study of the properties and reactivity of 8-(2-Fluorophenyl)-8-oxooctanoic acid and 8-(4-Fluorophenyl)-8-oxooctanoic acid bldpharm.com would provide valuable insights into the influence of the fluorine atom's position on the phenyl ring.
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing 8-(3-Fluorophenyl)-8-oxooctanoic acid?
- Methodology : The compound can be synthesized via coupling reactions between fluorophenyl precursors and octanoic acid derivatives. For example, a protected ligand (e.g., tetrahydropyranyl-protected HDAC ligand) can be conjugated to suberic acid using methods like mixed anhydride coupling or EDC/NHS chemistry, followed by deprotection . Key steps include:
- Reagents : Suberic acid, 3-fluorophenylboronic acid, and coupling agents (e.g., EDC, HOBt).
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
- Characterization : Confirm via H NMR (δ ~11.92 ppm for carboxylic protons) and LC-MS .
Q. How can researchers characterize the solubility and stability of this compound?
- Methodology :
- Solubility : Test in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., hexane) under varying temperatures (20–50°C). Use UV-Vis spectroscopy or gravimetric analysis to quantify solubility .
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| DMSO | >50 | 25 |
| Methanol | 10–20 | 25 |
| Hexane | <1 | 25 |
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Store at -20°C for long-term stability .
Q. What safety protocols are critical when handling this compound?
- Guidelines :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
- Spill Management : Neutralize acidic spills with sodium bicarbonate, then collect in chemical waste containers .
- Waste Disposal : Segregate organic waste and incinerate via certified facilities .
Advanced Research Questions
Q. How can this compound be incorporated into PROTACs for targeted protein degradation?
- Experimental Design :
- Linker Optimization : Attach the compound to E3 ligase ligands (e.g., VHL or CRBN) via PEG or alkyl spacers. Assess linker length (C8–C12) for optimal ternary complex formation .
- Biological Validation :
- Test degradation efficiency in cell lines (e.g., HEK293T) via Western blot (target protein: HDACs).
- Measure DC (degradation concentration) and use negative controls (non-targeting PROTACs) .
Q. What analytical methods are suitable for resolving contradictions in metabolic pathway data for this compound?
- Approach :
- In Vivo Studies : Administer C-labeled compound to rodents and track metabolites in liver homogenates using radio-HPLC .
- Beta-Oxidation Assay : Compare metabolite profiles (e.g., 4-oxobutanoic acid derivatives) in healthy vs. CCl-treated mice to identify impaired pathways .
- Data Reconciliation : Use computational tools (e.g., MetaboAnalyst) to integrate LC-MS/MS data and resolve conflicting annotations .
Q. How does the fluorophenyl substituent influence the compound’s interaction with lipid bilayers or enzymes?
- Methods :
- Molecular Dynamics (MD) Simulations : Model the compound in a POPC bilayer to assess partitioning (logP ~3.87) and hydrogen-bonding with polar headgroups .
- Enzyme Kinetics : Perform fluorometric assays (e.g., HDAC inhibition) with/without fluorophenyl modification. Compare IC values to structure-activity relationships (SAR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
